5-Aminoquinolin-3-ol

Description

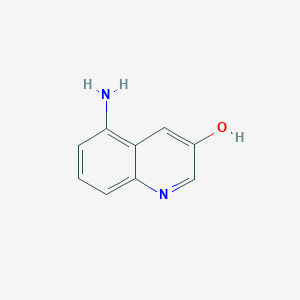

5-Aminoquinolin-3-ol is a quinoline derivative characterized by an amino group (-NH₂) at position 5 and a hydroxyl group (-OH) at position 3 of the quinoline scaffold. Its molecular formula is C₉H₈N₂O, with a molecular weight of 160.17 g/mol (inferred from structurally similar compounds like 3-Aminoquinolin-5-ol) . The compound’s CAS registry number is 1261529-03-6 . Quinoline derivatives are widely studied for their diverse biological activities, including antimicrobial and anticancer properties.

Properties

IUPAC Name |

5-aminoquinolin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-8-2-1-3-9-7(8)4-6(12)5-11-9/h1-5,12H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMXQIJJAGDBYPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=C(C=NC2=C1)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Aminoquinolin-3-ol can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Gould-Jacobs reaction is a well-known method for synthesizing quinoline derivatives . This reaction typically involves the condensation of aniline derivatives with β-ketoesters, followed by cyclization and subsequent functionalization to introduce the amino and hydroxyl groups at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are often employed to make the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

5-Aminoquinolin-3-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinolin-3-one derivatives.

Reduction: Reduction reactions can convert the compound into different aminoquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinolin-3-one derivatives, while substitution reactions can produce a variety of functionalized quinoline compounds .

Scientific Research Applications

Scientific Research Applications

The applications of 5-Aminoquinolin-3-ol can be categorized into several key areas:

Medicinal Chemistry

This compound has shown promising therapeutic potential in various medical applications:

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies have demonstrated minimum inhibitory concentrations (MICs) as low as 0.06 μg/mL against clinical isolates, indicating its potential as a novel antibacterial agent .

- Anticancer Properties : In vitro studies have revealed that this compound induces apoptosis in cancer cell lines with minimal toxicity to normal cells. Case studies have shown significant tumor growth inhibition in xenograft models, with rates reaching up to 60% at doses of 20 mg/kg.

- Antimalarial Effects : The compound is being investigated for its efficacy against malaria parasites, particularly in disrupting the metabolic processes essential for parasite survival .

Biological Research

The biological activities of this compound extend beyond antimicrobial and anticancer effects:

- Neuroprotective Effects : Recent studies indicate that derivatives of this compound can protect neuronal cells from oxidative stress, suggesting potential applications in treating neurodegenerative diseases .

- Anti-inflammatory Properties : Research has shown that this compound can reduce inflammation markers in models of induced arthritis, highlighting its therapeutic potential in inflammatory conditions.

Material Science

In addition to its biological applications, this compound is utilized in material science:

- Optoelectronic Devices : The compound's electronic properties make it suitable for use in organic light-emitting diodes (OLEDs), contributing to advancements in display technologies.

Case Studies

Several case studies illustrate the therapeutic potential of this compound:

Case Study 1: Anticancer Efficacy

Objective : Evaluate anticancer effects in breast cancer models.

Results : Significant induction of apoptosis was observed in cancer cells treated with this compound, while normal cells remained largely unaffected. This selective toxicity underscores its potential as a targeted cancer therapy.

Case Study 2: Antimicrobial Efficacy Against Resistant Strains

Objective : Assess effectiveness against multi-drug resistant bacterial strains.

Results : The compound demonstrated effective inhibition of growth in resistant strains, supporting its role as a candidate for developing new antibiotics.

Mechanism of Action

The mechanism of action of 5-Aminoquinolin-3-ol involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes such as topoisomerases and kinases, which play crucial roles in DNA replication and cell division. This inhibition can lead to the suppression of cancer cell growth and proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 5-Aminoquinolin-3-ol with structurally related quinoline derivatives, focusing on molecular properties, substituent positions, and hazard profiles.

Key Comparisons

Structural Isomerism and Functional Groups: this compound and 3-Aminoquinolin-5-ol are positional isomers, differing in the placement of amino and hydroxyl groups. This minor structural variation significantly impacts solubility and stability. 8-Hydroxyquinoline lacks an amino group but shares a hydroxyl substituent. Its inclusion in the SIN List highlights the environmental risks associated with heterocyclic compounds, suggesting that this compound’s amino-hydroxyl combination may pose similar or novel hazards .

Hazard Profiles: 8-Hydroxyquinoline: Documented as hazardous due to persistence and toxicity, warranting regulatory scrutiny. Its structural similarity to this compound implies the latter may share these risks, though experimental confirmation is needed . 8-Aminoquinoline: While lacking a hydroxyl group, its amino substituent at C8 correlates with acute toxicity risks (e.g., inhalation hazards). This contrasts with this compound, where the amino-hydroxyl combination may alter reactivity or bioactivity .

Research and Handling: 3-Aminoquinolin-5-ol is explicitly labeled for research use, with protocols for solubility enhancement (e.g., heating to 37°C and sonication). These guidelines may indirectly inform handling practices for this compound, though specific data are lacking .

Biological Activity

5-Aminoquinolin-3-ol is a compound belonging to the quinoline family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of Biological Activities

This compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Studies have indicated that quinoline derivatives possess significant antibacterial and antifungal properties. For instance, modifications at specific positions on the quinoline structure can enhance antimicrobial efficacy against various pathogens .

- Anticancer Properties : The compound has shown potential in inhibiting cancer cell proliferation. Research indicates that derivatives of this compound can induce apoptosis in cancer cell lines by modulating key apoptotic proteins such as Bcl-2 and Bax .

- Anti-inflammatory Effects : Quinoline compounds are known for their anti-inflammatory properties, which may contribute to their therapeutic potential in treating chronic inflammatory diseases .

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

- NQO1 Enzyme Inhibition : The compound has been shown to inhibit NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme involved in cellular redox reactions. This inhibition can lead to increased oxidative stress in cancer cells, promoting cell death .

- Radical Formation : The structure of this compound allows it to form radicals that can damage cellular components, contributing to its anticancer and antimicrobial activities .

Anticancer Activity

A study evaluated the anticancer effects of this compound derivatives against various cancer cell lines, including lung (A549), breast (MDA-MB-231), and melanoma (SK-MEL-2). The findings revealed:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | A549 | 0.59 | Induces apoptosis via NQO1 inhibition |

| Compound B | MDA-MB-231 | 0.75 | Upregulates pro-apoptotic proteins |

| Compound C | SK-MEL-2 | 1.52 | Causes mitochondrial dysfunction |

These results indicate that structural modifications significantly influence the potency of these compounds against different cancer types .

Antimicrobial Activity

Research on the antimicrobial properties of this compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For example:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12 µg/mL |

| Escherichia coli | 25 µg/mL |

These findings suggest that the compound could be a candidate for developing new antibiotics .

Q & A

Q. What are the recommended synthetic routes for 5-Aminoquinolin-3-ol, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Synthesis of this compound can be approached via reductive amination or halogenation pathways. For example, reductive amination of a quinolinol precursor using ammonia and hydrogen with nickel/palladium catalysts (as in 5-Aminopent-1-en-3-ol synthesis ) may yield the target compound. Alternatively, bromination at the 3-position of quinolin-5-ol followed by nucleophilic substitution with ammonia (similar to 3-Bromoquinolin-5-ol derivatization ) could be effective. Optimize temperature (e.g., 60–80°C), catalyst loading (5–10% Pd/C), and reaction time (12–24 hours) to maximize yield. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended.

Q. What spectroscopic and chromatographic methods are suitable for characterizing this compound?

- Methodological Answer : Use ¹H/¹³C NMR to confirm the amino and hydroxyl group positions (δ ~5–6 ppm for -OH, δ ~3–4 ppm for -NH₂). HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) assesses purity (>98%). Mass spectrometry (ESI-MS) verifies molecular weight (e.g., m/z 160.18 [M+H]⁺). FT-IR identifies functional groups (N-H stretch ~3300 cm⁻¹, O-H ~3200 cm⁻¹). Cross-reference with literature data from PubChem/EPA DSSTox .

Q. How should this compound be stored to prevent degradation, and what are its key incompatibilities?

- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C under inert gas (argon/nitrogen) to minimize oxidation. Avoid contact with strong oxidizers (e.g., peroxides, chlorates) due to risk of exothermic decomposition . Stability testing under accelerated conditions (40°C/75% RH for 4 weeks) can predict shelf life.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields of this compound derivatives?

- Methodological Answer : Contradictions often arise from variations in catalyst activity, solvent polarity, or trace moisture. Systematic Design of Experiments (DoE) can isolate critical factors. For example, test Pd vs. Ni catalysts, anhydrous vs. protic solvents (DMF vs. ethanol), and controlled atmosphere (N₂ vs. air) . Statistical tools (ANOVA) identify significant variables. Reproducibility requires strict adherence to reaction protocols (e.g., degassing solvents, catalyst pre-activation).

Q. What computational approaches predict the coordination behavior of this compound with transition metals?

- Methodological Answer : Density Functional Theory (DFT) simulations (B3LYP/6-311+G(d,p)) model metal-ligand interactions. Calculate binding energies for Cu²⁺, Fe³⁺, or Zn²⁺ complexes to identify preferred coordination sites (amino vs. hydroxyl groups). Molecular docking studies (AutoDock Vina) can predict interactions with metalloenzymes, as seen in glioblastoma cytotoxicity studies . Validate predictions with experimental data (UV-Vis titration, X-ray crystallography).

Q. How do solvent polarity and pH influence the tautomeric equilibrium of this compound?

- Methodological Answer : In polar aprotic solvents (DMSO), the zwitterionic form dominates due to stabilization of charges. In acidic conditions (pH < 5), protonation of the amino group favors the cationic form , while alkaline conditions (pH > 9) deprotonate the hydroxyl group, yielding the anionic form . Monitor tautomerism via UV-Vis spectroscopy (shift in λ_max from 300 nm to 340 nm) and ¹H NMR (disappearance of -OH signal in D₂O) .

Application-Oriented Questions

Q. How can this compound be utilized as a ligand in catalytic systems?

- Methodological Answer : Its bifunctional groups enable chelation of metals in homogeneous catalysis. For example, immobilize Pd-5-Aminoquinolin-3-ol complexes on silica for cross-coupling reactions (Suzuki-Miyaura). Characterize catalytic activity via GC-MS (monitor aryl halide conversion) and compare turnover numbers (TON) with control ligands .

Q. What strategies mitigate toxicity risks during in vitro biological studies of this compound derivatives?

- Methodological Answer : Conduct MTT assays to determine IC₅₀ values in cell lines (e.g., HEK293). Use lower concentrations (1–10 µM) with acute exposure (24–48 hours). Pair with antioxidants (e.g., NAC) to reduce ROS-mediated toxicity. Refer to safety protocols for analogous quinoline compounds (e.g., proper PPE, fume hood use) .

Data Analysis & Reporting

Q. How should researchers document conflicting spectral data for this compound analogs?

- Methodological Answer : Clearly annotate anomalies (e.g., unexpected NMR splitting) in supplementary materials. Cross-validate with 2D NMR (COSY, HSQC) to resolve structural ambiguities. Cite prior studies (e.g., "Guzow et al. (2005a) observed similar solvatochromic shifts in benzoxazole derivatives") . Use principal component analysis (PCA) to cluster spectral datasets and identify outliers .

Q. What frameworks guide ethical reporting of this compound’s environmental impact in publications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.